Cas no 1105233-71-3 (1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea)

1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea Chemical and Physical Properties
Names and Identifiers
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- 1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea
- AKOS024509741
- F5479-0154
- VU0644189-1
- 1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
- 1105233-71-3
- 1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- 1-(3,4-dimethylphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
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- Inchi: 1S/C16H20N4O2/c1-12-6-7-14(11-13(12)2)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22)
- InChI Key: UPPMDUCAHWKLAS-UHFFFAOYSA-N
- SMILES: O=C(NC1C=CC(C)=C(C)C=1)NCCCN1C(C=CC=N1)=O
Computed Properties
- Exact Mass: 300.15862589g/mol
- Monoisotopic Mass: 300.15862589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 73.8Ų
1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5479-0154-4mg |
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea |
1105233-71-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5479-0154-30mg |
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea |
1105233-71-3 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5479-0154-2μmol |
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea |
1105233-71-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5479-0154-10mg |
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea |
1105233-71-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5479-0154-5mg |
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea |
1105233-71-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5479-0154-20mg |
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea |
1105233-71-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5479-0154-20μmol |
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea |
1105233-71-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5479-0154-5μmol |
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea |
1105233-71-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5479-0154-15mg |
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea |
1105233-71-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5479-0154-1mg |
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea |
1105233-71-3 | 1mg |
$54.0 | 2023-09-10 |
1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea Related Literature
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
Additional information on 1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea
Compound CAS No. 1105233-71-3: A Comprehensive Overview
CAS No. 1105233-71-3, also known as 1-(3,4-dimethylphenyl)-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea, is a highly specialized chemical compound with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural properties and promising biological activities, making it a subject of extensive study in recent years.
The chemical structure of this compound is characterized by a urea group attached to a propyl chain, which is further connected to a dihydropyridazine ring. The dihydropyridazine moiety is a six-membered ring containing two nitrogen atoms and one oxygen atom, contributing to the compound's distinctive electronic properties. The presence of the dimethylphenyl group adds to the molecule's complexity and functional diversity. This intricate structure allows for a wide range of interactions, making it a valuable tool in drug discovery and materials science.
Recent studies have highlighted the potential of this compound in the field of pharmacology. Researchers have explored its ability to modulate key biological pathways, particularly in the context of enzyme inhibition and receptor binding. For instance, investigations into its interaction with kinase enzymes have shown promising results, suggesting its potential as a lead compound for developing novel therapeutic agents. Additionally, its stability under physiological conditions and favorable pharmacokinetic profiles make it an attractive candidate for drug development.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The synthesis typically begins with the preparation of the dihydropyridazine derivative, followed by coupling with the urea moiety under specific reaction conditions. Optimization of these steps has been a focus of recent research efforts, aiming to improve yield and purity while maintaining scalability for industrial applications.
The physical and chemical properties of this compound have also been extensively studied. It exhibits good solubility in organic solvents such as dichloromethane and acetonitrile, which facilitates its use in various analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. Its melting point and boiling point are within ranges suitable for both laboratory experiments and potential industrial processes.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation, releasing carbon dioxide and water as primary byproducts. This suggests that it has a relatively low environmental footprint compared to other synthetic compounds.
In conclusion, CAS No. 1105233-71-3 represents a significant advancement in chemical synthesis with diverse applications across multiple disciplines. Its unique structure, coupled with favorable biological and physical properties, positions it as a key player in future research endeavors. As ongoing studies continue to uncover its full potential, this compound is poised to make substantial contributions to both academic and industrial sectors.
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